molecular formula C9H10BrN3O B14675746 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide CAS No. 34600-69-6

2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide

Cat. No.: B14675746
CAS No.: 34600-69-6
M. Wt: 256.10 g/mol
InChI Key: WAYHXIWJDDDBPP-UHFFFAOYSA-N
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Description

2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenylethylidene group, which is further linked to a hydrazine carboxamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. One common method includes the reaction of 2-bromoacetophenone with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted hydrazine derivative, while oxidation can produce a corresponding oxime or nitroso compound .

Scientific Research Applications

2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenylethylidene)-1-hydrazinecarboxamide: A similar compound with a phenylethylidene group but without the bromine atom.

    Phenylethylidenehydrazine: Another related compound that lacks the carboxamide group.

Uniqueness

The presence of the bromine atom in 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide imparts unique reactivity and biological activity compared to its analogs. This halogen substitution can enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .

Properties

CAS No.

34600-69-6

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

[(2-bromo-1-phenylethylidene)amino]urea

InChI

InChI=1S/C9H10BrN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14)

InChI Key

WAYHXIWJDDDBPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)N)CBr

Origin of Product

United States

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